molecular formula C12H12ClNO2 B15343896 1-(5-Acetyl-2,3-dihydroindol-1-yl)-2-chloroethanone

1-(5-Acetyl-2,3-dihydroindol-1-yl)-2-chloroethanone

Cat. No.: B15343896
M. Wt: 237.68 g/mol
InChI Key: KREQDELUTILEFK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(5-Acetyl-2,3-dihydroindol-1-yl)-2-chloroethanone is a synthetic organic compound that belongs to the class of indole derivatives. This compound is characterized by the presence of an indole ring system substituted with an acetyl group at the 5-position and a chloroethanone moiety at the 1-position. Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-Acetyl-2,3-dihydroindol-1-yl)-2-chloroethanone typically involves the following steps:

    Formation of the Indole Ring: The indole ring can be synthesized through various methods, such as the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes.

    Acetylation: The indole ring is then acetylated at the 5-position using acetic anhydride or acetyl chloride in the presence of a catalyst such as pyridine.

    Chlorination: The final step involves the introduction of the chloroethanone moiety at the 1-position. This can be achieved by reacting the acetylated indole with chloroacetyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound.

Chemical Reactions Analysis

Types of Reactions

1-(5-Acetyl-2,3-dihydroindol-1-yl)-2-chloroethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the chloroethanone moiety to an alcohol or amine.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide, sodium thiolate, or sodium alkoxide.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted indole derivatives with various functional groups.

Scientific Research Applications

1-(5-Acetyl-2,3-dihydroindol-1-yl)-2-chloroethanone has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential pharmacological activities, such as anti-inflammatory, anticancer, and antimicrobial properties.

    Biological Studies: It is used as a probe to study biological pathways and molecular interactions involving indole derivatives.

    Chemical Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules and pharmaceuticals.

    Material Science: It is explored for its potential use in the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(5-Acetyl-2,3-dihydroindol-1-yl)-2-chloroethanone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biological processes.

    Interacting with Receptors: Binding to cellular receptors and influencing signal transduction pathways.

    Modulating Gene Expression: Affecting the expression of genes involved in inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

1-(5-Acetyl-2,3-dihydroindol-1-yl)-2-chloroethanone can be compared with other similar compounds, such as:

    1-(5-Acetyl-2,3-dihydroindol-1-yl)-2-methoxyethanone: Similar structure but with a methoxy group instead of a chloro group.

    1-(5-Acetyl-2,3-dihydroindol-1-yl)-2-bromoethanone: Similar structure but with a bromo group instead of a chloro group.

    1-(5-Acetyl-2,3-dihydroindol-1-yl)-2-fluoroethanone: Similar structure but with a fluoro group instead of a chloro group.

Properties

Molecular Formula

C12H12ClNO2

Molecular Weight

237.68 g/mol

IUPAC Name

1-(5-acetyl-2,3-dihydroindol-1-yl)-2-chloroethanone

InChI

InChI=1S/C12H12ClNO2/c1-8(15)9-2-3-11-10(6-9)4-5-14(11)12(16)7-13/h2-3,6H,4-5,7H2,1H3

InChI Key

KREQDELUTILEFK-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC2=C(C=C1)N(CC2)C(=O)CCl

Origin of Product

United States

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